4,4/'-Methylenedi(cyclohexan-1-ol)
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Overview
Description
4,4’-Methylenedi(cyclohexan-1-ol) is an organic compound with the molecular formula C13H24O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenedi(cyclohexan-1-ol) typically involves the hydrogenation of 4,4’-Methylenebis(cyclohexanone). The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure complete hydrogenation and to avoid over-reduction.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenedi(cyclohexan-1-ol) follows a similar route but on a larger scale. The process involves the use of large reactors capable of withstanding high pressures and temperatures. The catalyst is often recycled to reduce costs and improve efficiency. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenedi(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
Oxidation: Formation of 4,4’-Methylenebis(cyclohexanone) or corresponding carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or aminated cyclohexane derivatives.
Scientific Research Applications
4,4’-Methylenedi(cyclohexan-1-ol) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-Methylenedi(cyclohexan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar structure but contains amine groups instead of hydroxyl groups.
4,4’-Methylenebis(cyclohexanone): Contains ketone groups instead of hydroxyl groups.
Cyclohexanediol: Contains two hydroxyl groups but lacks the methylene bridge.
Uniqueness
4,4’-Methylenedi(cyclohexan-1-ol) is unique due to the presence of both hydroxyl groups and the methylene bridge, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
107870-37-1 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-[(4-hydroxycyclohexyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-15H,1-9H2 |
InChI Key |
WXQZLPFNTPKVJM-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CC2CCC(CC2)O)O |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)O)O |
Synonyms |
[trans(trans)]-4,4'-Methylenebiscyclohexanol |
Origin of Product |
United States |
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